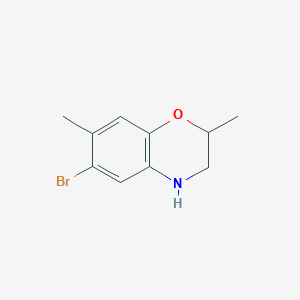
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-tert-Butyl 2-acetoxy-3-methylbutanoate” is a chemical compound that is used in the field of semiochemicals, pheromones, and chemical communication . It is also known as “Methyl (2R)-2-acetoxy-3-methylbutanoate” with a molecular formula of C8H14O4 .
Synthesis Analysis
The synthesis of “®-tert-Butyl 2-acetoxy-3-methylbutanoate” has been reported in several studies . For instance, it was synthesized by esterification of trans-chrysanthemol with 2-acetoxy .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl 2-acetoxy-3-methylbutanoate” is characterized by a molecular weight of 174.19 . It is also known as [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methyl 2-acetoxy-3-methylbutanoate .Applications De Recherche Scientifique
Agriculture: Pheromone-Based Pest Management
The compound is used as a sex pheromone in agricultural pest management. It has been identified as the active component in the sex pheromone of the Citrophilous Mealybug , Pseudococcus calceolariae, which is a pest of economically important crops like citrus fruits, avocados, and various floricultural plants . The synthetic version of this pheromone can be used in traps to attract male mealybugs, thereby reducing the breeding population and controlling the pest’s spread.
Chemical Ecology: Understanding Insect Behavior
In chemical ecology, this compound helps in understanding the mating behavior of mealybugs. By studying the response of male mealybugs to the pheromone, researchers can gain insights into the communication mechanisms of these insects . This knowledge is crucial for developing more effective pest control strategies that are environmentally friendly.
Analytical Chemistry: Stereoisomer Analysis
The compound’s absolute configuration was determined using techniques like NMR , derivatization reactions , and chiral gas chromatography-mass spectrometry . These methods are essential in analytical chemistry for identifying the stereochemical composition of substances, which is vital for quality control in various industries.
Entomology: Insect Population Monitoring
The synthetic pheromone is used in field trapping as a lure to monitor the population levels of the Citrophilous Mealybug . This application is significant in entomology for studying population dynamics, migration patterns, and the impact of pest control measures.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-acetyloxy-3-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)9(14-8(3)12)10(13)15-11(4,5)6/h7,9H,1-6H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHRBOFYIGYFPP-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-acetoxy-3-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

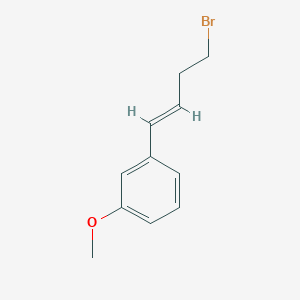

![tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1376073.png)
![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)
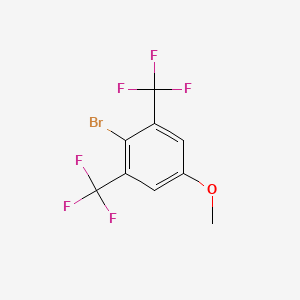
![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)

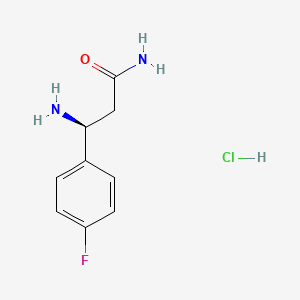
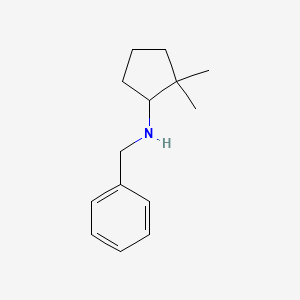
![N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B1376085.png)
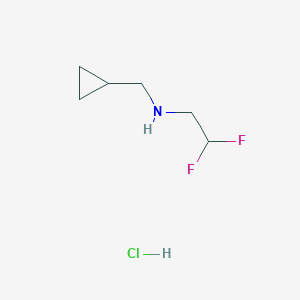
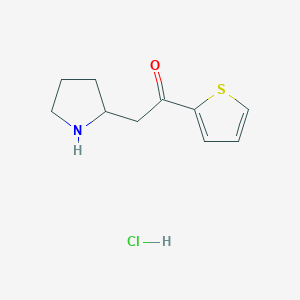
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
